molecular formula C14H12ClF3N2 B14243466 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- CAS No. 232589-86-5

2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-

Cat. No.: B14243466
CAS No.: 232589-86-5
M. Wt: 300.70 g/mol
InChI Key: LCDGXJSLIIBOOS-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, methyl, phenylmethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group, chlorination, and the formation of the N-methyl-N-(phenylmethyl) group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. These methods often require specialized equipment and safety measures due to the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- include other substituted pyridinamines with different functional groups. Examples include:

  • 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(methyl)-
  • 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(ethyl)-

Uniqueness

The uniqueness of 2-Pyridinamine, 6-chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

232589-86-5

Molecular Formula

C14H12ClF3N2

Molecular Weight

300.70 g/mol

IUPAC Name

N-benzyl-6-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C14H12ClF3N2/c1-20(9-10-5-3-2-4-6-10)12-8-7-11(13(15)19-12)14(16,17)18/h2-8H,9H2,1H3

InChI Key

LCDGXJSLIIBOOS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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